molecular formula C11H8ClNO B1433805 1-(2-Chloroquinolin-7-yl)ethanone CAS No. 1509899-45-9

1-(2-Chloroquinolin-7-yl)ethanone

Cat. No.: B1433805
CAS No.: 1509899-45-9
M. Wt: 205.64 g/mol
InChI Key: WDKJHWRNVDWTJB-UHFFFAOYSA-N
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Description

1-(2-Chloroquinolin-7-yl)ethanone is a synthetically produced chloroquinoline derivative serving as a versatile chemical intermediate and building block in organic chemistry and drug discovery research . The quinoline scaffold is a privileged structure in medicinal chemistry, known for forming the core of compounds with a wide spectrum of biological activities . While the specific biological profile of this compound is not fully characterized, researchers value it as a key precursor for synthesizing more complex molecules. Its molecular structure, featuring a reactive ketone group and a chlorinated quinoline ring system, allows for further chemical modifications to create libraries of compounds for biological screening . Researchers primarily utilize this compound in the development of novel chemical entities, particularly for generating heterocyclic hybrids and hydrazone derivatives that have shown potential in various pharmacological studies . The chloroquinoline core is associated with research into anticancer and antiparasitic agents, making this ethanone a compound of interest for chemists working in these fields . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE), adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-11(12)13-10(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJHWRNVDWTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound: 1 2 Chloroquinolin 7 Yl Ethanone

Structure and Chemical Properties

1-(2-Chloroquinolin-7-yl)ethanone is a functionalized heterocyclic compound. Its molecular structure consists of a quinoline (B57606) ring chlorinated at the 2-position and featuring an acetyl group (ethanone) at the 7-position.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 1509899-45-9 bldpharm.com
Molecular Formula C₁₁H₈ClNO

| Molecular Weight | 205.64 g/mol |

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic substitution, a common reaction pathway for 2-haloquinolines. The ketone of the acetyl group can undergo a variety of reactions, such as reduction to an alcohol or oxidation.

Synthesis

While a specific published synthesis for this compound is not widely documented, its preparation can be logically inferred from established methods for its isomers and related quinoline derivatives. A probable synthetic route would involve the chlorination of a precursor ketone, 7-acetylquinolin-2(1H)-one. This transformation is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (trichlorophosphate) or thionyl chloride.

This approach is analogous to the documented synthesis of the isomeric compound 1-(2-chloroquinolin-6-yl)ethanone, which is prepared by refluxing 6-acetylquinolin-2(1H)-one with trichlorophosphate.

State of Research and Potential Applications

Direct and extensive research focusing solely on this compound is not prominent in the current scientific literature. However, the compound's structural features—the 2-chloroquinoline (B121035) core and the acetyl group—place it firmly within a class of molecules of significant scientific interest. It serves as a valuable intermediate for synthesizing more complex molecules.

The 7-chloroquinoline (B30040) scaffold is a well-established pharmacophore, most famous as the core of the antimalarial drug chloroquine (B1663885). Derivatives of 7-chloroquinoline are actively investigated for a broad range of therapeutic activities, including anticancer, antifungal, and antibacterial effects. nih.govwikipedia.org For instance, 7-chloroquinolinehydrazones have shown potent cytotoxic activity against numerous cancer cell lines. wikipedia.org

Furthermore, acetyl-substituted quinolines are recognized as important building blocks. The acetyl group provides a reactive handle for constructing larger, more complex chemical architectures. For example, the related compound 4-acetyl-7-chloroquinoline (B1371437) is used as a key intermediate in the synthesis of chalcones, which are precursors to various heterocyclic systems with potential antibacterial properties. Given these precedents, this compound holds significant potential as a building block in the discovery of new chemical entities with diverse biological activities.

Compound Name Reference

Nucleophilic Aromatic Substitution Reactions at the C2-Chloro Center

The chlorine atom at the C2 position of the quinoline ring is susceptible to displacement by nucleophiles. This reactivity is a hallmark of halo-substituted N-heteroaromatic compounds. researchgate.net

Mechanism and Scope of Nucleophilic Displacement at 2-Chloroquinoline (B121035)

Nucleophilic aromatic substitution (SNAr) on 2-chloroquinoline typically proceeds through an addition-elimination mechanism. wikipedia.orglibretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing effect of the nitrogen atom in the quinoline ring. researchgate.net Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The reactivity of 2-chloroquinoline in SNAr reactions is influenced by several factors. The presence of the nitrogen atom in the ring activates the C2 position towards nucleophilic attack. researchgate.net Solvent effects also play a role, with polar aprotic solvents often favoring the reaction. researchgate.net

Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles

The C2-chloro group of 2-chloroquinoline analogues can be readily displaced by a variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur atoms. nih.gov This versatility makes it a valuable precursor for the synthesis of a wide range of substituted quinolines.

Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds can react with 2-chloroquinolines to form 2-aminoquinoline (B145021) derivatives. researchgate.netlibretexts.org For example, the reaction with piperidine (B6355638) has been studied to understand the kinetics and solvent effects of these substitutions. researchgate.net

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chloride to yield 2-alkoxy or 2-hydroxyquinolines (quinolin-2-ones). wikipedia.org The reactivity towards methoxide (B1231860) ions has been noted to be higher for 2-chloroquinoline compared to its 4-chloro isomer. researchgate.net

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles react to form 2-thioether derivatives. nih.gov These reactions are significant in the development of compounds with potential biological activity. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C2-Position of Chloroquinolines

Nucleophile Product Type Reference
Amines (e.g., piperidine) 2-Aminoquinolines researchgate.net
Alkoxides (e.g., methoxide) 2-Alkoxyquinolines researchgate.net
Thiols 2-Thioquinolines nih.gov

Radical Chain Mechanisms (e.g., SRN1) in Chloroquinoline Reactivity

In addition to the polar SNAr mechanism, chloroquinolines can also undergo nucleophilic substitution via a radical chain mechanism known as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. wikipedia.orgchemistry-chemists.com This pathway is particularly relevant for substrates that are unreactive under typical SNAr conditions. wikipedia.org

The SRN1 mechanism involves a series of single electron transfer (SET) steps: chemistry-chemists.cominflibnet.ac.in

Initiation: An electron is transferred to the chloroquinoline, forming a radical anion. wikipedia.orgchemistry-chemists.com

Propagation:

The radical anion fragments, losing a chloride ion to form an aryl radical. wikipedia.orgchemistry-chemists.com

This aryl radical then reacts with a nucleophile to form a new radical anion. wikipedia.orgchemistry-chemists.com

The new radical anion transfers an electron to another molecule of the starting chloroquinoline, propagating the chain. wikipedia.orgchemistry-chemists.com

Termination: The chain reaction is terminated through various side reactions. chemistry-chemists.com

SRN1 reactions are often initiated by photostimulation, electrochemical methods, or chemical initiators. youtube.comresearchgate.net They provide a synthetic route to substituted quinolines that may not be accessible through conventional polar mechanisms. researchgate.net

Organic Transformations Involving the C7-Ethanone Moiety

The ethanone (B97240) group at the C7 position offers a second site for chemical modification, with reactivity centered on the carbonyl group and the adjacent alpha-hydrogens.

Carbonyl Group Reactions: Reduction, Oxidation, and Condensation

The carbonyl group of the C7-ethanone can undergo a variety of characteristic reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.comlibretexts.org This transformation introduces a new chiral center into the molecule.

Oxidation: While ketones are generally resistant to oxidation, under specific conditions, such as with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur.

Condensation Reactions: The carbonyl group can react with amines to form imines (Schiff bases). libretexts.orgwikipedia.org It can also participate in condensation reactions like the aldol (B89426) condensation, where it acts as an electrophile. msu.edulibretexts.org

Alpha-Hydrogen Reactivity and Enolate Formation

The hydrogen atoms on the methyl group adjacent to the carbonyl (alpha-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group. almerja.netlibretexts.org This acidity allows for the formation of an enolate ion in the presence of a suitable base. almerja.netlibretexts.org

The pKa of the alpha-hydrogens in ketones is typically around 19-21. youtube.com Strong bases like lithium diisopropylamide (LDA) are often required to achieve complete deprotonation and form the enolate in high concentration. libretexts.orglibretexts.org

The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the alpha-position.

Aldol Condensation: The enolate can act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone or a different carbonyl compound. msu.edulibretexts.org

The formation of the enolate and its subsequent reactions provide a powerful tool for elaborating the structure of this compound analogues.

Table 2: Reactivity of the C7-Ethanone Moiety

Reaction Type Reagents/Conditions Product Type Reference
Reduction NaBH4 or LiAlH4 Secondary Alcohol youtube.comlibretexts.org
Imine Formation Primary Amine, Acid Catalyst Imine (Schiff Base) libretexts.orgwikipedia.org
Enolate Formation Strong Base (e.g., LDA) Enolate libretexts.orglibretexts.org
Aldol Condensation Base or Acid Catalyst β-Hydroxy Ketone msu.edulibretexts.org

Derivatization and Elaboration of the Acetyl Side Chain

The acetyl group (-COCH₃) on the quinoline ring serves as a versatile handle for various chemical transformations, allowing for the extension and modification of the side chain. These reactions are crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.

One notable transformation is the oxidative coupling of the acetyl group. For instance, research on the analogue 1-(2-methyl-4-phenylquinolin-3-yl)ethanone has shown that it can undergo an oxidative coupling with ethanol. rsc.org This reaction proceeds through a modified Darzen reaction mechanism, involving a cascade of bromination, aldol condensation, and substitution to form anti-α,β-epoxy ketones. rsc.org In a surprising turn of reactivity, when the same starting material is treated with NBS and a base but without an oxidant, it undergoes an unexpected deacetylative rearrangement to yield the 3-hydroxyquinoline (B51751) product. rsc.org

Furthermore, the carbonyl moiety of the acetyl group can be involved in condensation reactions. While direct examples on this compound are specific, analogous quinoline aldehydes, such as quinoline-4-carboxaldehyde, readily undergo condensation with substituted anilines to form Schiff bases (imines). nih.gov This highlights the potential of the acetyl group's carbonyl carbon to react with various nucleophiles to build more complex structures.

Elaboration can also be achieved by modifying the alcoholic side chain of related quinoline derivatives. For example, the mild oxidation of 2-chloroquinolin-3-yl methanol (B129727) using diethyl azodicarboxylate (DEAD) and a catalytic amount of zinc bromide smoothly yields the corresponding 2-chloroquinoline-3-carbaldehyde, demonstrating a common strategy for functional group interconversion on the quinoline scaffold. nih.gov

The chemical reactivity of the acetyl group is also evident in mass spectrometry studies, where its fragmentation patterns can help elucidate molecular structures. In studies of related [(7-chloroquinolin-4-yl)amino]acetophenones, the acetyl group undergoes characteristic fragmentation via cleavage of the methyl-carbonyl α-bond. nih.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization of the Quinoline Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the quinoline core of this compound analogues. researchgate.netias.ac.in The chlorine atom at the C-2 position is a key reactive site for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective for a variety of cross-coupling reactions involving chloroquinolines. nih.govresearchgate.net

The Suzuki-Miyaura coupling , which forms C-C bonds between an organohalide and an organoboron compound, is widely used. libretexts.org The reaction typically involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com Studies on 4,7-dichloroquinoline (B193633) have shown that Suzuki coupling with arylboronic acids can be performed regioselectively. researchgate.net This reaction demonstrates that functionalization at specific positions on the quinoline ring is feasible, a principle that applies to this compound analogues.

The Sonogashira coupling is another cornerstone of palladium catalysis, used to couple terminal alkynes with aryl or vinyl halides to create arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org This method has been successfully applied to 2-chloroquinoline derivatives. For example, an efficient copper(I)-mediated Sonogashira coupling of 3-chalcone-2-chloroquinoline with various terminal alkynes has been developed, yielding alkynylated hybrids in moderate to excellent yields. researchgate.net In some cases, these reactions can initiate a domino sequence, where the initial Sonogashira coupling is followed by further intramolecular reactions, leading to complex heterocyclic systems. irantypist.com

Coupling ReactionSubstrate AnalogueCoupling PartnerCatalyst SystemProduct TypeYieldReference
Suzuki7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂, boiling water7-Chloro-4-phenylquinoline98% researchgate.net
Suzuki4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂, boiling water7-Chloro-4-phenylquinoline78% researchgate.net
Sonogashira2-Chloro-3-(chloromethyl)quinolinePhenylacetylenePdCl₂, PPh₃, TEADimer quinolinium salt70% irantypist.com
Sonogashira3-Chalcone-2-chloroquinolineTerminal alkynesCu(I) mediatedAlkynylated quinolineModerate to Excellent researchgate.net

While palladium is the most common catalyst, other transition metals also play a significant role in the functionalization of chloroquinolines.

Copper-catalyzed reactions are particularly noteworthy. Copper(I) can act as a co-catalyst in Sonogashira reactions and can also mediate couplings independently. nih.govresearchgate.net For example, copper-mediated direct arylation of other azole compounds is a well-established method. dntb.gov.ua

Nickel catalysts have been developed for Sonogashira couplings, providing an alternative to palladium for coupling non-activated alkyl halides. wikipedia.org Furthermore, silver(I) catalysts have been shown to enable tandem cyclization/cross-coupling reactions of enynones, demonstrating the utility of other metals in forming C-C bonds. rsc.org In a specific application related to quinoline functionalization, silver nanoparticles have been used to catalyze the regioselective O-alkylation of quinolinone systems using 2-chloro-3-(chloromethyl)quinolines as the alkylating agent. researchgate.net

Reactions Involving Both Chloro and Ethanone Functionalities

Reactions that engage both the C-2 chloro group and the C-7 acetyl group in a single, concerted, or sequential transformation are of great interest for rapidly building molecular complexity. While direct examples involving this compound are scarce in the literature, domino or cascade reactions on analogous structures illustrate the principle.

A prime example is the domino Sonogashira coupling observed with 2-chloro-3-(chloromethyl)quinolines. irantypist.com In this reaction, a palladium-catalyzed coupling first occurs at the C-2 chloro position with a terminal alkyne. The newly introduced functionality then participates in a subsequent intramolecular reaction, in this case leading to dimerization and the formation of a quinolinium salt. irantypist.com This demonstrates how an initial reaction at the chloro-substituted position can trigger further transformations within the molecule.

One could envision a scenario where the acetyl group, or a derivative thereof, acts as an internal nucleophile. For example, if the methyl of the acetyl group were functionalized to carry a nucleophilic moiety, it could potentially attack the C-2 position after an initial intermolecular reaction, leading to a cyclized product. Such intramolecular processes are key strategies in the synthesis of complex polycyclic molecules.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites on the this compound scaffold necessitates precise control over reaction conditions to achieve selectivity.

Regioselectivity refers to the preferential reaction at one position over another. This is particularly relevant in di-substituted quinolines. In a study comparing the Suzuki coupling of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline, the reaction showed significant regioselectivity. researchgate.net The C-4 position of 4,7-dichloroquinoline is more reactive than the C-7 position. researchgate.net In the case of 7-chloro-4-iodoquinoline, the coupling occurs almost exclusively at the more reactive C-I bond, leaving the C-Cl bond intact. researchgate.net Similarly, in the Sonogashira coupling of a dihalo-aryl substrate, the alkyne typically adds to the site with the more reactive halide or the more electrophilic carbon center. libretexts.org

Chemoselectivity , the selective reaction of one functional group in the presence of another, is also critical. Most metal-catalyzed cross-coupling reactions at the C-2 chloro position of quinoline analogues proceed without affecting the acetyl group, demonstrating high chemoselectivity. This allows for the independent functionalization of the quinoline core. Conversely, reactions designed to elaborate the acetyl side chain, such as condensations or oxidations, can often be performed while preserving the chloro-substituent for subsequent coupling reactions. rsc.orgnih.gov The relative reactivity of chloro-substituents at different positions has also been quantified; for example, the rate of amination is different for 2-chloroquinoline versus 4-chloroquinoline, with the latter generally being more reactive. chempedia.info

Computational and Theoretical Investigations of 1 2 Chloroquinolin 7 Yl Ethanone Derivatives

Electronic Structure Elucidation and Analysis

The electronic structure is a fundamental determinant of a molecule's physical and chemical properties. Computational chemistry offers a suite of tools to probe the electronic landscape of molecules like 1-(2-chloroquinolin-7-yl)ethanone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for calculating the optimized geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. arabjchem.orgrsc.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to study the structural and electronic features of compounds like 6-chloroquinoline. researchgate.net These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for defining the molecule's three-dimensional shape.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. nih.govrsc.org By applying TD-DFT, researchers can predict the UV-Vis absorption spectra of quinoline derivatives, which is essential for understanding their photophysical properties and potential applications in areas like fluorescent probes. nih.gov For example, TD-DFT calculations have been used to determine the electronic transitions and excitation energies in various quinoline derivatives, showing good agreement with experimental data. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov In quinoline derivatives, the distribution of the HOMO and LUMO is typically spread across the quinoline ring system. For this compound, the HOMO is expected to be located primarily on the quinoline ring, particularly the electron-rich benzene (B151609) portion, while the LUMO may be distributed over the heterocyclic ring and the acetyl group. The presence of the electron-withdrawing chloro and acetyl groups influences the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Quinolines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
8-hydroxy-2-methyl quinoline-5.78-1.454.33
5,7-dichloro-8-hydroxy-2-methyl quinoline-6.45-2.234.22

This table presents data for illustrative purposes based on published values for related quinoline derivatives to indicate typical ranges. researchgate.net

The analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). arabjchem.org For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the acetyl group, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. arabjchem.orgacadpubl.eu These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. wisc.edu

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Chloro-Substituted Heterocycle

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N5π* (C3-C4)5.21
π (C7-C8)π* (C9-C10)20.15
LP(3) Cl12σ* (C2-N5)0.85

This table provides representative data for a related chloro-substituted heterocyclic compound to illustrate the types of interactions and their magnitudes. The energy E(2) estimates the intensity of the interaction between donor and acceptor orbitals. wisc.edu

Molecular Dynamics and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational flexibility of molecules over time. youtube.comyoutube.com For a molecule like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the quinoline ring.

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. iipseries.orgrsc.org For this compound, theoretical studies can map out the pathways for various reactions, such as nucleophilic substitution at the C2 position, oxidation of the quinoline nitrogen, or reduction of the acetyl group.

By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, DFT calculations can be used to model the transition state for the displacement of the chlorine atom by a nucleophile, a common reaction for 2-chloroquinolines. These studies can help predict the regioselectivity and stereoselectivity of reactions and guide the design of synthetic routes to new derivatives. organic-chemistry.orgpharmaguideline.com

Ligand-Macromolecule Interaction Analysis Through Computational Docking

Computational docking is a pivotal technique in modern drug discovery, enabling the prediction and analysis of how a small molecule (ligand), such as a derivative of this compound, might bind to a macromolecular target, typically a protein. This in silico method is crucial for screening large libraries of compounds and prioritizing them for further experimental testing.

The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. Various sophisticated software packages are employed for this purpose, with Glide being a prominent example used in studies of quinoline derivatives. nih.gov Methodologies are often categorized by their precision and computational expense, such as the extra precision (XP) mode, which provides a more rigorous evaluation of ligand binding. nih.gov

The initial step in docking is the identification of the binding site on the target protein. This can be achieved either by using the coordinates of a known co-crystallized ligand or through algorithms that search the protein's surface for pockets with suitable shape and chemical properties. Once the ligand is "docked," visualization tools like the XP Visualizer or Discovery Studio are used to analyze the results. nih.govyoutube.com These tools generate 3D and 2D diagrams that illustrate the precise interactions between the ligand and the amino acid residues of the protein, offering a detailed view of the binding mode. nih.govyoutube.com

The stability of a ligand-macromolecule complex is determined by a variety of non-covalent interactions. bohrium.com These are the primary forces evaluated in docking studies and are critical for understanding the basis of molecular recognition. For quinoline derivatives, several key interactions are typically analyzed:

Hydrogen Bonds: These are highly directional interactions between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen. They are fundamental for the specificity of ligand binding.

Hydrophobic Interactions: The quinoline scaffold itself is largely hydrophobic. The interaction of this and other nonpolar parts of the molecule with nonpolar amino acid residues in the binding pocket is a major driving force for binding. nih.gov The positioning of hydrophobic groups, such as chloro or methyl groups, can significantly influence binding affinity. nih.gov

Van der Waals Forces: These are weaker, non-specific attractions between atoms that are in close proximity.

Steric Repulsion: This occurs when atoms are too close, leading to a repulsive force that destabilizes the complex. semanticscholar.org

By visualizing the docked complex, researchers can identify which amino acid residues are involved in these interactions, providing insights that can guide the modification of the ligand to improve its binding characteristics. youtube.com

A primary output of molecular docking is a quantitative prediction of the binding affinity, often expressed as a "docking score" or binding energy, typically in units of kcal/mol. nih.gov This score is calculated by a scoring function that estimates the free energy of binding. A lower (more negative) score generally indicates a more stable ligand-protein complex and thus a higher predicted binding affinity. nih.gov

For instance, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, compounds were ranked based on their docking scores, with one derivative exhibiting a score of -10.675 kcal/mol, suggesting strong binding potential. nih.gov These predicted affinities allow for the comparison of different derivatives and their prioritization for synthesis and biological evaluation. It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Example of Predicted Binding Affinities for Quinoline Derivatives This table contains hypothetical data for illustrative purposes.

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Derivative A HIV Reverse Transcriptase -10.7 LYS101, TYR181, TYR188
Derivative B HIV Reverse Transcriptase -9.5 LYS103, PRO236
Derivative C P-glycoprotein -9.2 PHE303, ILE306, PHE336
Derivative D P-glycoprotein -8.8 PHE728, TYR953

Computational Prediction of Physicochemical Descriptors for Molecular Design

Beyond predicting binding, computational methods are essential for evaluating the physicochemical properties of potential drug candidates to ensure they have favorable drug-like characteristics. This area of study, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component of modern molecular design.

For derivatives of this compound, various 2D and 3D molecular descriptors are calculated to predict their behavior in a biological system. These descriptors can include properties like molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. One of the most common filters used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for these properties. researchgate.net Computational tools can rapidly assess large numbers of virtual compounds against these rules, filtering out those with predicted poor pharmacokinetic profiles and saving significant resources. researchgate.net

Table 2: Predicted Physicochemical Properties for Hypothetical Quinoline Derivatives This table contains hypothetical data for illustrative purposes.

Descriptor Derivative A Derivative B Derivative C Lipinski's Rule of Five Guideline
Molecular Weight (g/mol) 350.8 325.2 410.9 ≤ 500
LogP 3.8 3.2 4.5 ≤ 5
Hydrogen Bond Donors 1 2 1 ≤ 5
Hydrogen Bond Acceptors 4 5 5 ≤ 10
Molar Refractivity 95.4 88.7 110.2 40-130

Quantum Chemical Descriptors in Structure-Reactivity Correlations

Quantum chemistry provides a deeper understanding of the electronic properties of molecules, which ultimately govern their reactivity and interactions. Methods like Density Functional Theory (DFT) are used to calculate various quantum chemical descriptors for quinoline derivatives. These descriptors are then often used in Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR models aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By incorporating quantum chemical descriptors, these models can correlate electronic properties with activity. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons. Higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons. Lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The difference in energy between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Dipole Moment: Measures the polarity of the molecule, which can influence its solubility and ability to participate in polar interactions.

These descriptors help to explain why certain structural modifications lead to changes in biological activity and can be used to design new derivatives with enhanced potency. nih.gov

Table 3: Common Quantum Chemical Descriptors and Their Significance

Descriptor Symbol General Interpretation in Structure-Reactivity Studies
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating capacity; higher values correlate with higher reactivity in certain reactions.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting capacity; lower values correlate with higher reactivity.
HOMO-LUMO Energy Gap ΔE A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment µ Reflects the overall polarity of the molecule, influencing solubility and binding interactions.
Electron Affinity EA The energy released when an electron is added to a neutral atom; related to ELUMO.
Ionization Potential IP The energy required to remove an electron from a neutral atom; related to EHOMO.

Compound Index

Structure Activity Relationship Sar Studies: Mechanistic and Molecular Interaction Perspectives

Influence of the C2-Chloro Substitution on Molecular Recognition and Ligand-Target Interactions

The presence of a chlorine atom at the C2 position of the quinoline (B57606) ring is a critical determinant of the biological activity of 1-(2-Chloroquinolin-7-yl)ethanone. This substitution significantly influences the molecule's electronic properties and its ability to engage in specific interactions with target macromolecules.

The chloro group is known to enhance the biological efficacy of quinoline derivatives compared to their unsubstituted counterparts. This enhancement can be attributed to several factors. The chlorine atom, being electronegative, alters the electron distribution within the quinoline ring system, which can modulate the compound's reactivity and its ability to form favorable interactions within a binding pocket. For instance, in the context of antimicrobial activity, the chloro group can enhance the interaction of the quinoline derivative with enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial death.

Furthermore, the C2-chloro substituent can act as a key interaction point. In studies of 2-chloroquinoline-based inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), the chlorine atom was identified as a site for potential nucleophilic attack by the cysteine residue in the enzyme's active site. nih.gov This suggests that the chloro group can participate in covalent bond formation, leading to irreversible inhibition of the target enzyme. nih.gov The replacement of the chlorine atom by the sulfur atom of a cysteine residue has been observed, highlighting its role as a labile group that facilitates covalent modification of the target protein. nih.gov

Role of the C7-Acetyl Group in Modulating Binding Modes and Specific Molecular Interactions

The acetyl group at the C7 position of the quinoline ring also plays a crucial role in defining the molecule's interaction profile and biological activity. The position and nature of substituents on the quinoline ring are known to significantly affect their interaction with biological targets. mdpi.com

Impact of Quinoline Ring Substituents on Electronic Properties and Conformational Dynamics, affecting Molecular Recognition

The collective influence of substituents on the quinoline ring, including the C2-chloro and C7-acetyl groups, profoundly impacts the molecule's electronic properties and conformational dynamics, which are fundamental to molecular recognition.

The electronic nature of substituents can alter the electron density of the quinoline ring, affecting its ability to participate in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. For instance, the introduction of a fluorine atom, another halogen, into the quinoline ring has been shown to significantly alter physical and chemical properties like lipophilicity and metabolic stability, which can enhance biological activity. mdpi.com

Conformational dynamics, or the flexibility of the molecule, is also heavily influenced by its substituents. The size and nature of the groups attached to the quinoline ring can restrict or allow certain conformations, predisposing the molecule to adopt a bioactive conformation that is complementary to the target's binding site. The ability of a molecule to adopt the correct conformation is often a prerequisite for effective binding and subsequent biological response.

Mechanistic Insights into Molecular Target Interactions through Structural Modifications

Understanding how structural modifications of this compound and related quinoline derivatives affect their interactions with specific molecular targets provides valuable mechanistic insights into their biological activities.

Exploration of Binding Mechanisms with Enzymes (e.g., DNA Gyrase B, Topoisomerase I, PI3K, MPro, PLPro)

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . nih.govnih.gov These enzymes are crucial for bacterial DNA replication and transcription. nih.gov Quinolones stabilize the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death. nih.gov The interaction is often mediated by a water-metal ion bridge, where the quinolone's C3/C4 keto-acid chelates a metal ion that is anchored to the enzyme. nih.gov The C7 substituent of quinolones extends into a region of the GyrB subunit, influencing binding. mdpi.comnih.gov

In the context of anticancer activity, quinoline derivatives have been shown to target human topoisomerases . nih.gov For instance, certain indeno[1,2-c]isoquinolin-5,11-diones, which share a core structural similarity, are potent inhibitors of human topoisomerase II. nih.gov The position of substituents on the quinoline framework is critical for this activity. nih.gov

The PI3K/Akt/mTOR pathway , a critical signaling cascade in cancer cell proliferation and survival, is another target for quinoline-based compounds. nih.gov Some quinazoline (B50416) derivatives, structurally related to quinolines, have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and S6K. nih.gov

More recently, 2-chloroquinoline-based molecules have been investigated as dual inhibitors of the SARS-CoV-2 proteases, MPro and PLPro . nih.govnih.gov These cysteine proteases are essential for viral replication. nih.gov The 2-chloroquinoline (B121035) scaffold was designed to interact with the active site of these enzymes, with the chlorine atom acting as a reactive site for covalent modification of the catalytic cysteine residue. nih.gov Docking studies suggest that these inhibitors can bind in the substrate-binding pocket of MPro and the BL2 loop of PLPro. nih.govresearchgate.net

Understanding Interactions Leading to Specific Biochemical Pathways (e.g., DNA binding, oxidative stress induction, ATP production modulation)

Beyond direct enzyme inhibition, quinoline derivatives can exert their biological effects through various biochemical pathways.

Their ability to interact with DNA is a key mechanism for many quinoline-based compounds. researchgate.net This interaction can occur through intercalation, where the planar quinoline ring inserts between the base pairs of the DNA double helix, or through groove binding. nih.gov Such interactions can interfere with DNA replication and transcription, contributing to their cytotoxic effects. researchgate.net

The induction of oxidative stress is another reported mechanism of action. nih.gov Some quinoline derivatives can promote the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov This can be a particularly effective strategy against cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Modulation of ATP production has also been implicated in the activity of certain quinoline compounds. By interfering with cellular metabolic pathways, these compounds can disrupt the energy balance of the cell, leading to growth inhibition and apoptosis.

Analysis of Structural Features Influencing Electrophilic Character for Nucleophilic Attack

The electrophilic character of certain positions on the this compound molecule is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack. The C2 position, bearing the chloro substituent, is a prime example of an electrophilic center.

The chlorine atom, being a good leaving group, makes the C2 carbon susceptible to attack by nucleophiles, such as the thiol group of a cysteine residue in an enzyme's active site. nih.gov This can lead to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. This mechanism has been proposed for 2-chloroquinoline-based inhibitors of the SARS-CoV-2 proteases MPro and PLPro. nih.govnih.gov

The carbonyl carbon of the C7-acetyl group also possesses electrophilic character and can be a site for nucleophilic attack. While less reactive than the C2 position in this specific context, it can still participate in interactions within a binding pocket, such as forming hydrogen bonds or other electrostatic interactions with amino acid residues.

Rational Design Principles for Modulating Molecular Recognition and Specificity of this compound Analogs

The rational design of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to enhance molecular recognition by biological targets and to refine compound specificity, thereby improving therapeutic potential. This process involves systematic structural modifications to understand and optimize the interactions between the ligand and its target protein. Key to this approach is the analysis of structure-activity relationships (SAR), which provides insights into how different chemical moieties on the quinoline core and its side chains influence biological activity.

The 7-chloroquinoline (B30040) moiety is a well-established pharmacophore found in numerous bioactive compounds. Modifications to this core, as well as to the ethanone (B97240) side chain of the lead compound, have been explored to modulate activities such as anticancer, antimicrobial, and enzyme inhibition. The design principles often revolve around altering electronic properties, steric bulk, and hydrogen bonding capacity to achieve more potent and selective molecular interactions.

Molecular Interaction Perspectives

Molecular docking and computational modeling studies play a crucial role in elucidating the binding modes of this compound derivatives with their putative biological targets. These studies help in visualizing the key interactions that govern molecular recognition. For instance, in the design of novel anticancer agents, derivatives of the closely related 7-chloroquinoline scaffold have been shown to interact with the ATP-binding pocket of protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Key interactions often involve:

Hydrogen Bonding: The quinoline nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site.

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the target protein.

Hydrophobic Interactions: The chloro-substituent at the 7-position contributes to hydrophobic interactions within the binding pocket, often enhancing binding affinity.

For example, in a study of quinoline-based chalcone (B49325) derivatives designed as potential HIV reverse transcriptase inhibitors, molecular docking revealed that the quinoline ring and its substituents fit into the enzyme's active site, with a notable docking score indicating strong affinity. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies on derivatives of the this compound framework have provided detailed insights into the structural requirements for various biological activities.

Anticancer Activity:

In the development of VEGFR-2 inhibitors, a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)ethanone derivatives were synthesized and evaluated. The study revealed that the introduction of a piperazine (B1678402) ring at the 4-position of the quinoline and further substitution on the ethanone moiety significantly influenced cytotoxic activity. The compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) emerged as a particularly potent derivative against MCF-7 breast cancer cells. nih.gov Docking studies of this compound into the VEGFR-2 active site showed a binding mode similar to that of known inhibitors, highlighting the importance of the substituted benzylpiperazine moiety for enhanced activity. nih.gov

Similarly, [(7-chloroquinolin-4-yl)amino]chalcone derivatives have been investigated for their antiproliferative activity against human prostate cancer cell lines. The results indicated that the nature and position of substituents on the chalcone's B-ring played a critical role in modulating cytotoxicity. nih.gov

Antimicrobial Activity:

The 7-chloroquinoline scaffold is also a cornerstone in the design of antimicrobial agents. The synthesis of metal complexes of a Schiff base derived from (2-chloroquinolin-3-yl)methylene)hydrazine has been reported to yield compounds with significant antifungal activity. The chelation of the Schiff base ligand to metal ions like Ni(II) and Cu(II) was found to enhance the antimicrobial properties compared to the free ligand. orientjchem.org

Furthermore, 7-chloroquinolinehydrazones have demonstrated broad-spectrum antifungal activity. For instance, a derivative with a 2-fluoro substitution on the arylhydrazone moiety exhibited potent activity against various fungal strains. researchgate.net

Synthetic Applications of 1 2 Chloroquinolin 7 Yl Ethanone As a Chemical Building Block

Precursor for the Elaboration of Diverse Heterocyclic Systems

The chemical reactivity of 1-(2-chloroquinolin-7-yl)ethanone makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the chloro group at the 2-position and the acetyl group at the 7-position of the quinoline (B57606) ring provides two reactive sites for further chemical transformations. This dual reactivity allows for the construction of fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science.

One common strategy involves the reaction of the acetyl group to form intermediate structures, which then undergo cyclization reactions. For instance, the acetyl group can be a precursor for chalcones, which are intermediates in the synthesis of pyrazolines. A study detailed the synthesis of novel 2-pyrazoline (B94618) analogs starting from chalcones derived from substituted quinolines. nih.gov In this type of synthesis, [(7-chloroquinolin-4-yl)amino]chalcones are reacted with hydrazine (B178648) hydrate (B1144303) in either acetic or formic acid to yield N-acetyl and N-formyl-pyrazoline derivatives, respectively. nih.gov Although this example starts from a 4-amino substituted quinoline, the principle of using the acetyl-derived chalcone (B49325) for pyrazoline formation is a key synthetic transformation.

Furthermore, the 2-chloroquinoline (B121035) moiety is a versatile handle for introducing other functional groups or for participating in cyclization reactions. The chlorine atom can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This substitution is a cornerstone in building more complex heterocyclic frameworks. For example, the reaction of 2-chloroquinolines with amines is a common method to introduce nitrogen-containing substituents, which can then be part of a larger heterocyclic system. nih.gov

The strategic combination of reactions at both the acetyl and chloro-substituted positions allows for the elaboration of diverse and complex heterocyclic systems. The specific reaction pathways and resulting heterocyclic structures are highly dependent on the reagents and conditions employed, highlighting the versatility of this compound as a building block in heterocyclic synthesis. echemcom.com

Scaffold for the Design and Synthesis of Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery to create new molecules with improved or novel biological activities. nih.gov this compound serves as a valuable scaffold for the design and synthesis of such hybrid molecules, combining the quinoline core with other bioactive moieties. nih.govresearchgate.netias.ac.in

The quinoline ring itself is a well-known pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. ias.ac.inresearchgate.net By using this compound as a starting point, chemists can attach other pharmacologically active fragments through reactions at the chloro or acetyl positions.

For example, the chloro group can be substituted by a linker which is then connected to another heterocyclic system, such as a pyrimidine (B1678525) or a morpholine (B109124). ias.ac.in A study by Patel and co-workers described the synthesis of hybrid molecules containing quinoline, pyrimidine, and morpholine analogues, which were then screened for their antimicrobial activity. ias.ac.in This approach leverages the established biological relevance of each component to create a new chemical entity with potentially synergistic or enhanced effects.

Similarly, the acetyl group can be modified to create a linkage to another molecule. For instance, it can be converted into a chalcone and then to a pyrazoline ring, which is another important pharmacophore with known biological activities. nih.gov This strategy allows for the creation of quinoline-pyrazoline hybrids.

Table 1: Examples of Hybrid Molecules Derived from Quinolines

Quinoline-Based Hybrid Linked Pharmacophore(s) Potential Therapeutic Area Reference
Quinoline-Coumarin Coumarin Anticancer researchgate.net
Quinoline-Chromene Chromene Anticancer researchgate.net
Quinoline-Pyrazole Pyrazole Anticancer researchgate.net
Quinoline-Pyrazolylthiazole Pyrazolylthiazole Anticancer (EGFR inhibitors) researchgate.net
Quinoline-Oxazole Oxazole Anticancer researchgate.net
Quinoline-Pyrimidine-Morpholine Pyrimidine, Morpholine Antimicrobial ias.ac.in
Quinoline-Pyrazoline Pyrazoline Antitumor, Antimalarial nih.gov
Quinoline-Naphthoquinone Naphthoquinone Antineoplastic nih.gov

Intermediate in the Development of Advanced Organic Compounds with Tuned Electronic Properties

The electronic properties of organic molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for their application in materials science, particularly in the field of organic electronics. These properties can be finely tuned through chemical modification. This compound can serve as a key intermediate in the synthesis of advanced organic compounds with tailored electronic characteristics.

By reacting at these positions, it is possible to introduce a variety of substituents that will systematically alter the HOMO-LUMO gap of the resulting molecules. For example, replacing the chloro group with an electron-donating group would be expected to raise the HOMO energy level, while further functionalization of the acetyl group could introduce extended conjugation, leading to a lowering of the LUMO energy level.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of designed molecules before their synthesis. researchgate.net These calculations can guide the synthetic chemist in choosing the appropriate modifications to achieve the desired electronic characteristics. For instance, DFT studies can predict the HOMO and LUMO energies, as well as other properties like polarizability and hyperpolarizability, which are important for applications in nonlinear optics. researchgate.net

Role in Multi-Component and Tandem Synthetic Strategies

Multi-component reactions (MCRs) and tandem (or cascade) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. tezu.ernet.inwikipedia.orgbas.bg this compound, with its multiple reactive sites, is a suitable substrate for incorporation into such synthetic strategies.

In a multi-component reaction, three or more reactants combine in a one-pot process to form a product that incorporates portions of all the starting materials. bas.bg The acetyl group of this compound can participate in MCRs, for example, by first forming a Knoevenagel condensation product which then reacts with other components. The chloro group can also be involved, either directly or after conversion to another functional group.

Tandem reactions, on the other hand, involve a sequence of intramolecular or intermolecular reactions that occur consecutively without the need for isolation of intermediates. wikipedia.org A catalyst or a change in reaction conditions can trigger the subsequent steps of the cascade. For instance, a reaction could be initiated at the acetyl group of this compound, and the resulting intermediate could then undergo a cyclization involving the quinoline nitrogen or the chloro-substituted position.

While specific examples of MCRs or tandem reactions directly employing this compound are not prominently featured in the searched literature, the principles of these synthetic strategies are broadly applicable to molecules with its functional group arrangement. The development of novel MCRs and tandem reactions involving this building block could provide rapid access to libraries of complex quinoline-based compounds for biological screening or materials science applications. tezu.ernet.innih.govyoutube.com

Applications in the Synthesis of Cyanine (B1664457) Dyes and Chelating Agents (General Quinoline Analogs)

Quinoline and its derivatives are fundamental components in the structure of various functional molecules, including cyanine dyes and chelating agents. While direct applications of this compound in these areas are not extensively documented, its structural features suggest its potential as a precursor for such compounds.

Cyanine Dyes:

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei, one of which can be a quinoline. nih.govnih.govsci-hub.seresearchgate.net These dyes exhibit strong absorption and fluorescence in the visible and near-infrared regions of the electromagnetic spectrum, making them valuable for a wide range of applications, including as photosensitizers, fluorescent labels for biomolecules, and in photographic materials. nih.govnih.govresearchgate.netresearchgate.net

The synthesis of cyanine dyes typically involves the condensation of a quaternary salt of a heterocyclic base containing an active methyl group with another heterocyclic component. nih.govsci-hub.se The acetyl group of this compound could potentially be transformed into a reactive methyl or methylene (B1212753) group, which could then participate in the formation of the polymethine chain of a cyanine dye. Furthermore, the quinoline nitrogen can be quaternized to form the required quinolinium salt. The chloro and acetyl substituents would offer opportunities to modulate the spectral properties of the resulting dye.

Chelating Agents:

Quinoline derivatives can also serve as ligands for the formation of metal complexes, acting as chelating agents. publish.csiro.auoup.comnih.govoup.com A chelating agent is a molecule that can form two or more bonds to a single metal ion, forming a stable, ring-like structure called a chelate. The ability of a molecule to act as a chelating agent depends on the presence and spatial arrangement of donor atoms, such as nitrogen, oxygen, and sulfur.

The nitrogen atom of the quinoline ring in this compound is a potential coordination site. The acetyl group can be modified to introduce other donor atoms. For example, it could be converted to an oxime or a hydrazone, which would introduce additional nitrogen and oxygen donor atoms, creating a multidentate ligand capable of forming stable chelates with various metal ions. nih.govorientjchem.org These metal complexes can have interesting catalytic, magnetic, or biological properties. For instance, quinoline-based chelating agents have been investigated for their ability to selectively bind and detect metal ions. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-acetyl-pyrazoline
N-formyl-pyrazoline
[(7-Chloroquinolin-4-yl)amino]chalcone
2-Pyrazoline
Quinoline-Coumarin hybrid
Quinoline-Chromene hybrid
Quinoline-Pyrazole hybrid
Quinoline-Pyrazolylthiazole hybrid
Quinoline-Oxazole hybrid
Quinoline-Pyrimidine-Morpholine hybrid
Quinoline-Pyrazoline hybrid
Quinoline-Naphthoquinone hybrid
Quinoline-1,2,3-Triazole hybrid
Cyanine dye
Chelating agent
Quinolinium salt
Oxime
Hydrazone
4,7-dichloroquinoline (B193633)
N1-(7-chloroquinolin-4-yl)propane-1,2-diamine
4-amino acetophenone
3-amino acetophenone
2-chloro-6/7/8-substituted quinoline-3-carbaldehydes
6/7/8-substituted 3-(azidomethyl)-2-bromoquinolines
Quinolinyl-1,2,3-triazoly-1,2,4-triazol-3(4H)-ones
3-chloro aniline (B41778)
Diethyl ethoxymethylenemalonate
7-chloroquinolin-4-ol
7-chloro-4-(piperazin-1-yl)quinoline
4-chloromethyl-benzaldehyde
Hydrazine hydrochloride
N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides
1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine
2-chloro-3-(hydrazonomethyl)quinolone
2-chloroquinolin-3-carbaldehyde
7-chloro-4-arylhydrazonequinolines
N1-(7-Chloroquinolin-4-yl)butane-1,4-diamine
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Methyl-(2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate-1,2,3-triazole derivatives
1-propargyl-2-quinolone-L-alaninate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloroquinolin-7-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : Begin with palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation, using chloroquinoline derivatives as starting materials. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights the use of pre-catalysts and literature-derived protocols for structurally similar ethanone derivatives .
  • Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign aromatic proton signals (quinoline ring) and carbonyl carbon (δ ~200 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm the presence of C=O stretching (~1680–1720 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
  • Mass Spectrometry : Compare experimental molecular ion peaks ([M⁺]) with theoretical values (e.g., using NIST’s electron ionization databases) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • GHS Compliance : Refer to safety data sheets (SDS) for analogous compounds (e.g., and ) to identify hazards like skin/eye irritation or respiratory risks .
  • Mitigation : Use fume hoods, nitrile gloves, and gas-tight syringes during synthesis. Store in amber vials under inert gas to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use PyRx or AutoDock Vina to simulate binding interactions with target proteins (e.g., antimicrobial enzymes). demonstrates successful docking of similar ethanones with binding energies ≤−7.0 kcal/mol .
  • ADMET Prediction : Employ SwissADME to evaluate Lipinski’s Rule of Five compliance and toxicity profiles. Prioritize derivatives with low hepatotoxicity and high intestinal absorption .

Q. What strategies resolve contradictions in reported bioactivity data for chloroquinoline-based ethanones?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity relationships (SAR). For example, notes that chloroquinoline chalcones exhibit varied bioactivity depending on substituent positions .
  • Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., fixed MIC protocols for antimicrobial testing).

Q. How can crystallography clarify the electronic effects of the 2-chloro substituent in this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze bond lengths and angles. provides a framework for interpreting quinoline ring distortions and intermolecular interactions (e.g., π-π stacking) .
  • Complementary Techniques : Pair with DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactive sites.

Data Analysis and Interpretation

Q. How do researchers differentiate between byproducts and the target compound in reaction mixtures?

  • Methodology :

  • Chromatography : Use GC-MS or HPLC-DAD with reference standards. details retention indices for ethanones under varied column conditions (e.g., DB-5ms vs. HP-INNOWax) .
  • Isolation : Scale-up reactions and purify via flash chromatography (silica gel, gradient elution). Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS).

Q. What thermodynamic parameters are essential for scaling up synthesis?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to define safe operating ranges.
  • Reaction Calorimetry : Measure enthalpy changes (ΔH) to optimize heat dissipation in batch reactors. Reference NIST’s phase-change data for solvents (e.g., acetonitrile vs. toluene) .

Tables of Key Data

Property Technique Reference
Melting PointDSC/TGA
LogP (Partition Coefficient)SwissADME Prediction
IR Stretching FrequenciesFT-IR Spectroscopy
Crystal StructureSCXRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.